molecular formula C30H55N9O10 B612321 Adifyline CAS No. 1400634-44-7

Adifyline

Cat. No.: B612321
CAS No.: 1400634-44-7
M. Wt: 701.8 g/mol
InChI Key:
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Description

Adifyline, also known as Acetyl Hexapeptide-38, is a synthetic peptide composed of six amino acids. It is primarily used in cosmetic formulations to enhance the volume of fatty tissue in specific areas, such as the cheeks and breasts. This compound works by stimulating adipogenesis, which leads to an increase in lipid accumulation and volume growth in the targeted areas .

Scientific Research Applications

Adifyline has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its ability to form stable peptide bonds and its potential use in the synthesis of other bioactive peptides .

Biology

In biological research, this compound is used to investigate the mechanisms of adipogenesis and lipid metabolism. It serves as a model compound for studying the effects of peptides on cellular processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications in tissue regeneration and wound healing. Its ability to stimulate adipogenesis makes it a candidate for treatments aimed at restoring lost tissue volume .

Industry

In the cosmetic industry, this compound is incorporated into formulations designed to enhance facial and body contours. It is used in products such as creams and serums to improve the appearance of sagging skin and increase tissue volume .

Mechanism of Action

Target of Action

Adifyline, a hexapeptide, primarily targets the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) in adipose tissue . PGC-1α is a transcriptional coactivator that plays an essential role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes (fatty cells) in the white adipose tissue .

Mode of Action

This compound interacts with its target, PGC-1α, by stimulating its expression . This interaction enhances the rate of adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes . Adipocytes are cells specialized in storing energy as fat.

Biochemical Pathways

The primary biochemical pathway affected by this compound is adipogenesis. By stimulating the expression of PGC-1α, this compound enhances the adipogenesis rate, leading to a higher lipid accumulation and volume growth in specific areas like the breasts and cheeks . This results in an increase in the volume of adipose tissue in the desired areas, providing a curvy silhouette .

Pharmacokinetics

It’s known that this compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of this compound’s action is the increased expression of PGC-1α . On a cellular level, this leads to enhanced adipogenesis and increased lipid accumulation in adipocytes . The result is an increase in fatty tissue volume in specific areas, improving facial appearance and providing attractive body curves .

Future Directions

Adifyline has shown promise in improving facial appearance and providing a curvy silhouette by promoting PGC-1α expression and lipid accumulation in the adipose tissue . It can be incorporated into facial redefining or breast firming formulations, and in any product where a replenishing effect is desired . Future research may focus on exploring other potential applications of this compound in personal care and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adifyline is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled to the chain using a coupling reagent, and the protecting groups are removed after each addition. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Adifyline primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be hydrolyzed by proteolytic enzymes, leading to the breakdown of the peptide into its constituent amino acids .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

    Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products Formed

The primary product formed from the synthesis of this compound is the hexapeptide itself. Upon hydrolysis, the major products are the individual amino acids: serine, valine, valine, valine, arginine, and threonine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Adifyline

This compound is unique in its specific ability to target adipogenesis and increase fatty tissue volume in localized areas. Unlike other peptides that primarily focus on collagen production or muscle relaxation, this compound directly influences lipid metabolism and adipocyte differentiation, making it particularly effective for applications aimed at enhancing tissue volume .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETZBTCJWHBFIG-JAAOUQFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400634-44-7
Record name Acetyl-hexapeptide-38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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